2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a chemical compound with the molecular formula C₇H₄Cl₂O₄S and a molecular weight of approximately 273.07 g/mol. This compound features a benzoic acid core substituted with both a chlorosulfonyl group and a chlorine atom, along with a fluorine atom at the 5-position. Its structural uniqueness allows it to participate in various
The synthesis of 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluoro-3-chlorobenzoic acid using chlorosulfonic acid. The general procedure includes:
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid has several applications in various fields:
Interaction studies involving 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid focus on its reactivity with various nucleophiles and other electrophiles. These studies are essential for understanding its potential as a pharmaceutical intermediate and its behavior in biological systems. Investigations into its interaction with enzymes or receptors could provide insights into its therapeutic potential .
Several compounds share structural similarities with 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-(Chlorosulfonyl)-2-fluorobenzoic acid | 37098-75-2 | 0.88 |
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid | 1242339-73-6 | 0.87 |
Chlorosulfonyl isocyanate | N/A | N/A |
Sulfonimidates | N/A | N/A |
The uniqueness of 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid lies in its combination of both chlorosulfonyl and fluorine groups on the benzoic acid framework. This specific arrangement imparts distinct reactivity patterns compared to similar compounds, making it valuable as an intermediate in organic synthesis and a versatile reagent in various chemical transformations .